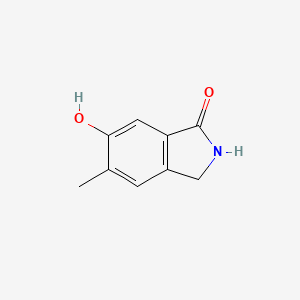

6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one

Descripción

Propiedades

IUPAC Name |

6-hydroxy-5-methyl-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-5-2-6-4-10-9(12)7(6)3-8(5)11/h2-3,11H,4H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCDXGLHTAPRIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)C(=O)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

6-Hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one is a member of the isoindolone class of compounds, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

This compound features a hydroxyl group at the 6-position and a methyl group at the 5-position on the isoindolone ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research suggests that it may function through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and infections.

- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways that are crucial for cell proliferation and survival.

Antimicrobial Activity

Studies indicate that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains with promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These findings suggest potential applications in treating bacterial infections.

Anticancer Properties

Emerging research highlights the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines through:

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase.

- Apoptotic Pathways : It activates caspases and alters Bcl-2 family protein expressions, promoting programmed cell death.

Case Studies

Several studies have investigated the biological activities of this compound:

- Study on Antimicrobial Activity : A recent study evaluated its effectiveness against resistant strains of bacteria. The results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential as an alternative antimicrobial agent .

- Anticancer Research : Another study focused on its effects on breast cancer cell lines. The findings demonstrated that treatment with this compound led to a decrease in cell viability and increased apoptosis markers .

Aplicaciones Científicas De Investigación

Common Synthetic Routes

| Synthesis Method | Description |

|---|---|

| Cyclization of Anilines | Involves the reaction of substituted anilines with carbonyl compounds under acidic conditions. |

| Condensation Reactions | Utilizes aldehydes or ketones with amines to form the isoindole framework. |

| Microwave-Assisted Synthesis | Enhances reaction rates and yields through microwave irradiation. |

Medicinal Chemistry Applications

6-Hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one has been investigated for its potential therapeutic properties, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Potential

Several studies have highlighted the anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Study:

A recent investigation into its effects on breast cancer cells revealed that treatment with this compound led to a significant reduction in cell viability at micromolar concentrations, indicating its potential as a chemotherapeutic agent.

Biological Research Applications

The compound's unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical research.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 7-Chloro-6-hydroxy-5-methylisoindolin-1-one | Chlorine substitution at the 7-position | Enhanced reactivity and potential biological activity |

| 7-Bromo derivative | Bromine instead of chlorine | Higher reactivity due to bromine's electrophilic nature |

Comparación Con Compuestos Similares

Substitution Patterns and Physicochemical Properties

*Calculated from molecular formula C₉H₁₁NO₂.

Structural Insights

- Positional isomers (e.g., 5-hydroxy vs. 6-hydroxy) significantly alter target selectivity, as seen in KRAS inhibitors .

- Electron-Donating vs. Withdrawing Groups : Methyl and hydroxy substituents enhance solubility and hydrogen-bonding capacity, whereas bromo and nitro groups increase electrophilicity, favoring reactivity in synthetic applications .

- Steric Effects : Bulky substituents (e.g., phenyl at position 3) reduce conformational flexibility but improve binding specificity, as observed in antifungal analogs .

Métodos De Preparación

Cyclization via Amino-Phthalic Acid Derivatives and Amino-Piperidine Salts

A patented process describes the preparation of hydroxy-substituted isoindoline-1,3-dione derivatives by reacting substituted amino-phthalic acids with 3-aminopiperidine-2,6-dione salts in the presence of organic bases and solvents under elevated temperature conditions (around 120 °C). The reaction typically proceeds through amide bond formation followed by intramolecular cyclization to form the isoindoline ring system. The hydroxy group is introduced via the amino-phthalic acid precursor, which already contains the hydroxyl functionality at the desired position.

- Reagents: 3-amino-4-hydroxyphthalic acid, 3-aminopiperidine-2,6-dione hydrochloride.

- Conditions: Organic base (e.g., triethylamine), organic acid solvent (e.g., acetic acid), ~120 °C.

- Outcome: Formation of 4-amino-2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione, a close structural analog of the target compound.

This method emphasizes the importance of selecting appropriate substitution patterns on the phthalic acid precursor to achieve the hydroxyl and methyl substitutions on the isoindoline ring.

Lewis Acid-Mediated Hydroxyl Deprotection

In cases where hydroxyl groups are protected during intermediate steps, deprotection is efficiently achieved using Lewis acids such as aluminum chloride (AlCl3), aluminum bromide (AlBr3), boron chloride (BCl3), or boron bromide (BBr3). These acids facilitate selective removal of hydroxyl protecting groups under controlled acidic conditions, yielding the free hydroxy functionality at the 6-position.

- Typical deprotection agents: BCl3, BBr3.

- Advantages: High selectivity, mild conditions, minimal side reactions.

- Application: Final step in the preparation of hydroxy-substituted isoindoline derivatives.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| Amino-Phthalic Acid + Amino-Piperidine | 3-amino-4-hydroxyphthalic acid, 3-aminopiperidine salt, triethylamine, acetic acid, 120 °C | Direct introduction of hydroxy and methyl groups; scalable | Requires elevated temperature; sensitive to substitution pattern | Moderate to high (not explicitly reported) |

| Lewis Acid Deprotection | BCl3, BBr3 | Selective hydroxyl deprotection; mild conditions | Requires prior protection step; moisture sensitive | High (quantitative in many cases) |

| Cu-Catalyzed Intramolecular Annulation | Copper catalyst, 2-ethynylbenzaldehyde derivatives | Mild conditions, good yields, efficient cyclization | Not directly for isoindoline; may require adaptation | Good to excellent (70-90%) |

Detailed Research Findings and Notes

The patented synthetic route (US9133161B2) highlights the importance of careful selection of starting materials bearing the hydroxyl group in the correct position. The reaction proceeds via a condensation step followed by cyclization to yield hydroxy-substituted isoindoline-1,3-diones, which are structurally related to this compound.

The use of triethylamine as a base and acetic acid as a solvent provides an optimal medium for the reaction, balancing reactivity and stability of intermediates.

Lewis acid-mediated deprotection is a critical step when hydroxyl groups are masked as protecting groups during synthesis. Boron trihalides (BCl3, BBr3) are preferred for their efficiency and selectivity in removing protecting groups without degrading the isoindoline core.

Copper-catalyzed intramolecular annulation, while primarily applied to 3-hydroxy-1-indanones, demonstrates a powerful strategy for constructing hydroxy-substituted bicyclic systems. This method could be adapted for isoindoline derivatives by modifying substrates and reaction conditions.

Q & A

Q. What are the established synthetic routes for 6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one, and how is purity validated?

Methodological Answer: The compound is typically synthesized via multi-step reactions starting from indole derivatives or substituted isoindolinones. For example, analogous syntheses (e.g., ) involve:

Alkylation/Functionalization : Reacting a base indole scaffold (e.g., 4-methoxy-1H-indole) with alkylating agents (e.g., 3-chlorobenzyl bromide) under basic conditions (NaH/DMF).

Reduction : Using NaBH₄ to reduce carbonyl intermediates.

Purification : Flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) to isolate the product.

Characterization :

Q. How are structural analogs of this compound designed to study structure-activity relationships (SAR)?

Methodological Answer: Structural analogs are synthesized by modifying:

- Substituent Position : Compare 6-hydroxy vs. 5-methoxy derivatives ().

- Ring Saturation : Dihydro-isoindol-1-one vs. fully aromatic indoles ().

- Functional Groups : Trifluoromethyl () or benzyl groups () to assess electronic effects.

Experimental Design :

Library Synthesis : Use parallel reactions with varied substituents.

Bioactivity Screening : Test analogs in enzyme inhibition assays (e.g., ) or cellular models (e.g., anti-ischemic activity in ).

Data Analysis : Correlate substituent effects with activity using QSAR models.

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural refinement?

Methodological Answer:

Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to minimize noise.

Software Tools : SHELXL () for refinement, with strategies:

- Twinning Analysis : Apply TWIN/BASF commands to model twinned domains.

- Disorder Modeling : Split occupancy for disordered atoms (e.g., rotating methyl groups).

Validation : Check R-factor convergence (<5%), ADP consistency, and PLATON alerts .

Q. Example Workflow :

Q. What methodologies are used to analyze conflicting spectroscopic data (e.g., NMR vs. computational predictions)?

Methodological Answer:

Computational Validation :

- DFT Calculations : Optimize geometry (Gaussian, B3LYP/6-31G*) and simulate NMR shifts (vs. experimental δ).

- Docking Studies : Predict binding conformations if bioactive ().

Experimental Cross-Check :

- Variable Temperature NMR : Resolve dynamic effects (e.g., tautomerism).

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations ().

Contradiction Resolution :

Q. Case Study :

Q. How is the compound’s stability assessed under varying experimental conditions?

Methodological Answer:

Forced Degradation Studies :

- Acid/Base Hydrolysis : Expose to 0.1M HCl/NaOH (25°C, 24h), monitor via HPLC.

- Oxidative Stress : 3% H₂O₂, analyze degradation products (HRMS).

Thermal Stability : TGA/DSC to determine decomposition points.

Light Sensitivity : UV-vis exposure (ICH Q1B guidelines), track photodegradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.